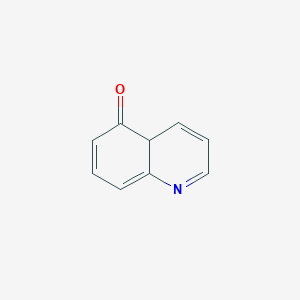![molecular formula C6H12N4 B11924145 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to form diverse heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-amino-pyrazoles with dimethylamine. One common method is the condensation reaction of 5-amino-pyrazoles with formaldehyde and dimethylamine under acidic conditions . This reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the amino group of the pyrazole to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes and functional materials.
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-pyrazole
- 5-(dimethylamino)-1H-pyrazole
- 5-(methylamino)-1H-pyrazole
Uniqueness
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other amino-pyrazoles, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and has shown promising results in biological assays .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-10(2)4-5-3-6(7)9-8-5/h3H,4H2,1-2H3,(H3,7,8,9) |
InChI Key |
OUPDPRBBXCQCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)



